Bis(2,2,2-trifluoroethyl) sulfite

Descripción general

Descripción

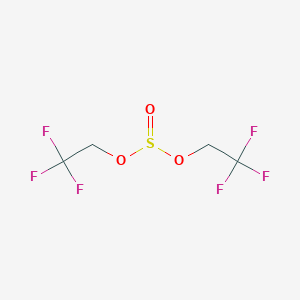

Bis(2,2,2-trifluoroethyl) sulfite is an organic sulfite compound with the molecular formula C4H4F6O3S. It is known for its unique chemical properties, which make it useful in various scientific and industrial applications. This compound is characterized by the presence of trifluoroethyl groups attached to a sulfite moiety, contributing to its high reactivity and stability under specific conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,2-trifluoroethyl) sulfite typically involves the reaction of 2,2,2-trifluoroethanol with sulfur trioxide or sulfuryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the reaction with sulfur trioxide is conducted in a solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure efficient production while minimizing environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: Bis(2,2,2-trifluoroethyl) sulfite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form bis(2,2,2-trifluoroethyl) sulfate.

Substitution: It can participate in nucleophilic substitution reactions where the trifluoroethyl groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reactions.

Major Products:

Oxidation: Bis(2,2,2-trifluoroethyl) sulfate.

Substitution: Various substituted sulfite derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Chemistry

- Reagent and Solvent: It is widely used as a reagent and solvent in organic synthesis. Its unique properties allow it to participate in various chemical reactions, including oxidation and nucleophilic substitution.

- Chemical Reactions: Common reactions include:

- Oxidation: Converts to bis(2,2,2-trifluoroethyl) sulfate.

- Substitution: Engages in nucleophilic substitutions with amines or thiols.

Biochemical Studies

- Enzyme Interactions: The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways involving sulfite compounds. Its ability to act as a nucleophile makes it a useful tool in probing biochemical mechanisms .

Pharmaceutical Development

- Drug Intermediates: Current research explores its potential as a pharmaceutical intermediate. Its stable yet reactive nature could facilitate the development of new drug delivery systems .

Specialty Chemicals Production

- Additives in Formulations: this compound is employed as an additive in various formulations to enhance performance properties. For instance, it improves the characteristics of water-based inks and coatings by increasing their stability and reactivity .

Polymer Chemistry

- Polymer Electrolytes: Research indicates that this compound can be used in the formulation of polymer electrolytes for rechargeable batteries. Its unique properties may contribute to enhanced ionic conductivity and overall performance of battery systems .

Case Study 1: Enzyme Interaction Studies

Research conducted on this compound's interaction with specific enzymes demonstrated its ability to alter enzymatic activity through covalent modification. This study provided insights into the compound's role as a potential inhibitor or activator in metabolic pathways involving sulfites.

Case Study 2: Polymer Electrolyte Development

A recent study explored the incorporation of this compound into polymer electrolytes for solid-state batteries. The findings indicated improved ionic conductivity and thermal stability compared to traditional electrolytes, highlighting its potential for advanced battery technologies.

Mecanismo De Acción

The mechanism by which bis(2,2,2-trifluoroethyl) sulfite exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The trifluoroethyl groups enhance its reactivity, allowing it to participate in a wide range of reactions. Its molecular targets include various enzymes and proteins that interact with sulfite compounds, influencing metabolic pathways and biochemical processes .

Comparación Con Compuestos Similares

- Bis(2,2,2-trifluoroethyl) ether

- Bis(2,2,2-trifluoroethyl) sulfate

- 2,2,2-Trifluoroethyl methyl sulfite

Comparison:

- Bis(2,2,2-trifluoroethyl) sulfite is unique due to its sulfite moiety, which imparts distinct reactivity compared to ethers and sulfates. It is more reactive in nucleophilic substitution reactions compared to bis(2,2,2-trifluoroethyl) ether and has different oxidation properties compared to bis(2,2,2-trifluoroethyl) sulfate .

Actividad Biológica

Bis(2,2,2-trifluoroethyl) sulfite (C4H4F6O3S) is an organosulfur compound notable for its unique chemical structure, which includes two trifluoroethyl groups attached to a sulfite moiety. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and materials science. Its biological activity is particularly significant due to its potential applications in biochemical studies and as a pharmaceutical intermediate.

The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethanol with sulfur trioxide or sulfuryl chloride under controlled conditions. The reaction can be performed in solvents like dichloromethane at low temperatures to minimize side reactions. The compound is characterized by its high reactivity and stability, which are attributed to the electronegative fluorine atoms that enhance its nucleophilic properties.

The biological activity of this compound is primarily linked to its role as a nucleophile or electrophile in various biochemical reactions. The trifluoroethyl groups increase its reactivity, allowing it to participate in nucleophilic substitution and oxidation reactions. This reactivity enables it to interact with various biological molecules, including enzymes and proteins involved in metabolic pathways .

Biological Activity and Applications

Research indicates that this compound can influence enzyme kinetics and metabolic processes. Its use in biochemical studies has been explored for investigating enzyme interactions and metabolic pathways involving sulfite compounds . Notably, it has been evaluated as a film-forming additive in lithium-ion batteries, showcasing its versatility beyond traditional biochemical applications .

Case Studies

- Enzyme Interaction Studies : A study demonstrated that this compound could act as a substrate for certain enzymes, influencing their kinetic properties. The compound's ability to modify enzyme activity highlights its potential utility in biochemical research .

- Pharmaceutical Intermediate : Ongoing research is exploring the compound's role as a pharmaceutical intermediate due to its unique chemical properties. Its reactivity allows for the development of novel drug formulations .

Toxicity and Safety Considerations

This compound is classified as a hazardous material. It poses risks such as skin irritation and serious eye damage upon exposure. Proper safety protocols must be followed when handling this compound in laboratory settings.

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C4H4F6O3S | High reactivity due to trifluoroethyl groups | Enzyme interactions; toxic effects |

| Bis(2,2,2-trifluoroethyl) sulfate | C4H4F6O4S | Sulfate moiety increases oxidative stability | Limited biological activity |

| Bis(hexafluoroisopropyl) sulfite | C6H6F12O3S | Enhanced steric hindrance; less reactive | Similar enzyme interactions |

Propiedades

IUPAC Name |

bis(2,2,2-trifluoroethyl) sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F6O3S/c5-3(6,7)1-12-14(11)13-2-4(8,9)10/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVNOLEGWKGMONA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)OS(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00312357 | |

| Record name | Bis(2,2,2-trifluoroethyl)sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53749-89-6 | |

| Record name | NSC252924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(2,2,2-trifluoroethyl)sulfite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00312357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the reaction of Bis(2,2,2-trifluoroethyl) sulfite with chlorine fluoride?

A1: The research paper investigates the reaction of this compound with chlorine fluoride, providing evidence for an Arbuzov rearrangement mechanism []. This rearrangement is a two-step process involving the attack of a nucleophile (in this case, the sulfite) on an alkyl halide (chlorine fluoride), followed by a rearrangement that leads to the formation of a new phosphorus-carbon bond. The study delves into the specific reaction pathway and product formation, offering valuable insights into the reactivity of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.